molecular formula C18H15ClN2O3 B2381232 2-(4-chlorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034309-72-1

2-(4-chlorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2381232
CAS No.: 2034309-72-1
M. Wt: 342.78
InChI Key: RLDRMFPFLLCRJL-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic compound that features a chlorophenoxy group, a furan ring, and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps:

    Formation of the chlorophenoxy intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate acylating agent.

    Synthesis of the furan-pyridine intermediate: This involves the formation of a furan ring and its subsequent attachment to a pyridine ring.

    Coupling of intermediates: The final step involves coupling the chlorophenoxy intermediate with the furan-pyridine intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products depend on the specific reactions and conditions but can include oxidized furans, reduced amines, and substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, ion channels, or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)acetamide: Lacks the furan-pyridine moiety.

    N-(pyridin-3-ylmethyl)acetamide: Lacks the chlorophenoxy group.

    2-(4-bromophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

The unique combination of the chlorophenoxy group, furan ring, and pyridine ring in 2-(4-chlorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide may confer distinct biological activities and chemical properties, making it a compound of interest for further research.

Biological Activity

2-(4-chlorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic compound notable for its complex structure, which includes a chlorophenoxy group , a furan ring , and a pyridine ring . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C18H15ClN2O3C_{18}H_{15}ClN_{2}O_{3}, with a molecular weight of approximately 342.8 g/mol . The compound's structure can be represented as follows:

ComponentDescription
IUPAC NameThis compound
Molecular FormulaC18H15ClN2O3
Molecular Weight342.8 g/mol
CAS Number2034309-72-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The furan and pyridine moieties are known to enhance the compound's reactivity and binding affinity towards these targets, potentially leading to modulation of their activity.

Anticancer Activity

Recent studies have explored the anticancer properties of compounds with similar structures. For example, compounds featuring furan and pyridine rings have demonstrated significant cytotoxic effects against various cancer cell lines. In particular, derivatives of 2-(4-chlorophenoxy)-N-methylacetamide have shown promising results:

Compound NameCell LineIC50 (µM)
1-(4-[2-(4-chloro-phenoxy)-phenylamino]-piperidin-1-yl)-ethanoneCCRF-CEM10 nM
N-(pyridin-3-ylmethyl)acetamideMCF70.46 ± 0.04
1,3-diphenyl-N-(phenylcarbamothioyl)-1H-pyrazole derivativesNCI-H4600.71

These findings suggest that the presence of the chlorophenoxy group may enhance the compound's ability to induce apoptosis in cancer cells, making it a candidate for further investigation in anticancer drug development.

Case Studies

  • Study on Antitumor Activity : A recent study evaluated several derivatives of chlorophenoxy compounds for their antitumor activity against A549 lung cancer cells. The most potent derivative exhibited an IC50 value significantly lower than standard treatments, indicating strong anticancer potential.
  • Inflammation Model : In an animal model for inflammation, compounds similar to this compound were shown to reduce inflammatory markers significantly compared to control groups, suggesting potential therapeutic applications in treating inflammatory diseases.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c19-15-2-4-16(5-3-15)24-12-18(22)21-10-13-1-6-17(20-9-13)14-7-8-23-11-14/h1-9,11H,10,12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDRMFPFLLCRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCC2=CN=C(C=C2)C3=COC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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